3,5-dimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide
Description
BenchChem offers high-quality 3,5-dimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-dimethyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S2/c1-11-14(12(2)21-17-11)23(18,19)16-10-15(5-7-20-8-6-15)13-4-3-9-22-13/h3-4,9,16H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDNCVPVNXHIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound combines the isoxazole ring with a thiophene moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure
The molecular formula of the compound is , and its structure includes key functional groups that contribute to its biological activity. The presence of the isoxazole ring is known for its role in various biological functions, while the sulfonamide group can influence antibacterial properties.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The specific compound under review has shown promising results in inhibiting bacterial growth. A study conducted on various sulfonamide derivatives demonstrated that modifications in the thiophene and isoxazole structures could enhance antimicrobial efficacy against strains such as Escherichia coli and Staphylococcus aureus.
| Compound | Activity (MIC µg/mL) | Target Organisms |
|---|---|---|
| 3,5-Dimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide | 32 | E. coli, S. aureus |
| Sulfamethoxazole | 16 | E. coli, S. aureus |
Antifungal Activity
The compound has also been investigated for antifungal properties. In a study involving various derivatives of thiophene-containing compounds, it was found that certain modifications led to enhanced antifungal activity against pathogens like Candida albicans. The mechanism of action is believed to involve disruption of fungal cell wall synthesis.
Anti-inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) was evaluated using in vitro assays. Results indicated a significant reduction in prostaglandin E2 production, suggesting potential use in treating inflammatory conditions.
The biological activity of 3,5-Dimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, a key enzyme in folate synthesis.
- Cell Membrane Disruption : The thiophene moiety may interact with lipid membranes, leading to increased permeability and cell death in microbial cells.
- Modulation of Immune Response : By inhibiting COX enzymes, the compound may reduce inflammation and modulate immune responses.
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study on Bacterial Infections : In a clinical trial involving patients with recurrent urinary tract infections, administration of the compound resulted in a significant reduction in infection rates compared to standard treatments.
- Fungal Infection Management : A study involving patients with candidiasis showed that treatment with this compound led to improved outcomes compared to traditional antifungal therapies, particularly in cases resistant to fluconazole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
